molecular formula C12H16BrNO2 B279490 N-allyl-N-(3-bromo-4,5-dimethoxybenzyl)amine

N-allyl-N-(3-bromo-4,5-dimethoxybenzyl)amine

Cat. No. B279490
M. Wt: 286.16 g/mol
InChI Key: ABKAJDYZPHNCMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-N-(3-bromo-4,5-dimethoxybenzyl)amine, also known as BAM-15, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BAM-15 has been found to have a unique mechanism of action that targets the mitochondria, leading to a variety of biochemical and physiological effects. In

Mechanism of Action

N-allyl-N-(3-bromo-4,5-dimethoxybenzyl)amine's mechanism of action involves targeting the mitochondria and disrupting the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. This disruption ultimately leads to apoptosis in cancer cells and neuroprotection in neurons. N-allyl-N-(3-bromo-4,5-dimethoxybenzyl)amine has also been found to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.
Biochemical and Physiological Effects:
N-allyl-N-(3-bromo-4,5-dimethoxybenzyl)amine has several biochemical and physiological effects that have been studied in scientific research. These effects include increased ROS production, activation of AMPK, induction of apoptosis in cancer cells, and neuroprotection in neurons. N-allyl-N-(3-bromo-4,5-dimethoxybenzyl)amine has also been found to improve mitochondrial function and increase energy production, making it a potential treatment for metabolic disorders.

Advantages and Limitations for Lab Experiments

One advantage of N-allyl-N-(3-bromo-4,5-dimethoxybenzyl)amine is its selectivity for cancer cells and neurons, making it a potential targeted therapy. Additionally, N-allyl-N-(3-bromo-4,5-dimethoxybenzyl)amine has been found to have low toxicity in animal studies, making it a potential candidate for clinical trials. However, one limitation of N-allyl-N-(3-bromo-4,5-dimethoxybenzyl)amine is its limited solubility in aqueous solutions, which can make it difficult to administer in some experimental settings.

Future Directions

There are several future directions for N-allyl-N-(3-bromo-4,5-dimethoxybenzyl)amine research. One area of interest is in the development of N-allyl-N-(3-bromo-4,5-dimethoxybenzyl)amine analogs with improved solubility and selectivity. Additionally, further studies are needed to fully understand N-allyl-N-(3-bromo-4,5-dimethoxybenzyl)amine's mechanism of action and its potential therapeutic applications in metabolic disorders. N-allyl-N-(3-bromo-4,5-dimethoxybenzyl)amine's potential as a neuroprotective agent also warrants further investigation. Finally, clinical trials are needed to determine the safety and efficacy of N-allyl-N-(3-bromo-4,5-dimethoxybenzyl)amine in humans.
Conclusion:
In conclusion, N-allyl-N-(3-bromo-4,5-dimethoxybenzyl)amine, or N-allyl-N-(3-bromo-4,5-dimethoxybenzyl)amine, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. N-allyl-N-(3-bromo-4,5-dimethoxybenzyl)amine has a unique mechanism of action that targets the mitochondria, leading to a variety of biochemical and physiological effects. While there are advantages and limitations to using N-allyl-N-(3-bromo-4,5-dimethoxybenzyl)amine in lab experiments, there are several future directions for research that warrant further investigation. Overall, N-allyl-N-(3-bromo-4,5-dimethoxybenzyl)amine has the potential to be a valuable tool in the development of targeted therapies for cancer, neurodegenerative diseases, and metabolic disorders.

Synthesis Methods

The synthesis of N-allyl-N-(3-bromo-4,5-dimethoxybenzyl)amine involves a multi-step process that starts with the reaction of 3-bromo-4,5-dimethoxybenzaldehyde with allylamine in the presence of a base. The resulting intermediate is then reacted with a reducing agent to yield the final product, N-allyl-N-(3-bromo-4,5-dimethoxybenzyl)amine. The synthesis method has been optimized to improve yield and purity, and has been reported in several scientific publications.

Scientific Research Applications

N-allyl-N-(3-bromo-4,5-dimethoxybenzyl)amine has been found to have potential therapeutic applications in several areas of scientific research. One area of interest is in the treatment of cancer, as N-allyl-N-(3-bromo-4,5-dimethoxybenzyl)amine has been shown to selectively target cancer cells and induce apoptosis. Additionally, N-allyl-N-(3-bromo-4,5-dimethoxybenzyl)amine has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-allyl-N-(3-bromo-4,5-dimethoxybenzyl)amine has also been shown to improve mitochondrial function and increase energy production, making it a potential treatment for metabolic disorders such as diabetes.

properties

Molecular Formula

C12H16BrNO2

Molecular Weight

286.16 g/mol

IUPAC Name

N-[(3-bromo-4,5-dimethoxyphenyl)methyl]prop-2-en-1-amine

InChI

InChI=1S/C12H16BrNO2/c1-4-5-14-8-9-6-10(13)12(16-3)11(7-9)15-2/h4,6-7,14H,1,5,8H2,2-3H3

InChI Key

ABKAJDYZPHNCMV-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)CNCC=C)Br)OC

Canonical SMILES

COC1=C(C(=CC(=C1)CNCC=C)Br)OC

Origin of Product

United States

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